5-Isoquinolinesulfonic acid

Structural Biology Kinase Inhibitor Design Fragment-Based Drug Discovery

Challenge: Regioisomeric sulfonic acids fail to generate active kinase inhibitors or match published crystallographic binding modes. Solution: 5-Isoquinolinesulfonic acid (CAS 27655-40-9) - the essential precursor with PDB-validated 5-position geometry. • Essential for Fasudil (ROCK2 IC50=0.158 µM), H-89 (PKA Ki=48 nM), and Repaglinide intermediates. • High aqueous solubility (1.53 mg/mL) enables efficient sulfonyl chloride activation. • HPLC ≥98%, regioisomer-free, suitable for scaled cGMP synthesis.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 27655-40-9
Cat. No. B013612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoquinolinesulfonic acid
CAS27655-40-9
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O
InChIInChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13)
InChIKeyYFMJTLUPSMCTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Isoquinolinesulfonic Acid: Kinase Inhibitor Scaffold


5-Isoquinolinesulfonic acid (CAS 27655-40-9, MW 209.22, C9H7NO3S) is the fundamental aromatic sulfonic acid scaffold of the isoquinolinesulfonamide class of ATP-competitive protein kinase inhibitors [1]. It exists as a white to beige crystalline powder with high aqueous solubility (LogS -2.14, 1.53 mg/mL) and a predicted pKa of -0.98, imparting strong acidity critical for sulfonyl chloride activation . The compound serves as the essential precursor for synthesizing clinically important derivatives including the Rho-kinase inhibitor Fasudil (HA-1077), the antidiabetic agent Repaglinide intermediate, and research tools H-9, H-89, H-7, and HA-100 [2]. Its crystal structure in complex with the catalytic subunit of cAMP-dependent protein kinase A (PKA) has been solved (PDB 7AXV), confirming direct occupancy of the ATP-binding pocket and providing atomic-level validation of its pharmacophoric core [3].

ATP-competitive kinase inhibitor scaffold for medicinal chemistry
Crystal-structure-validated hinge-binding core (PDB 7AXV)
Precursor for Fasudil and H-series isoquinolinesulfonamide probes
Strongly acidic; high aqueous solubility supports homogeneous reactions

Irreplaceability of 5-Isoquinolinesulfonic Acid


Generic substitution of 5-isoquinolinesulfonic acid with alternative sulfonic acid building blocks (e.g., 8-quinolinesulfonic acid, benzenesulfonic acid derivatives) or with other isoquinoline regioisomers (e.g., 4-, 6-, or 8-sulfonic acid) is scientifically untenable due to three verifiable, non-interchangeable attributes: (1) The precise 5-position of the sulfonic acid group on the isoquinoline ring is essential for downstream sulfonyl chloride activation and subsequent amide coupling to generate pharmacologically active kinase inhibitors [1]. (2) The crystal structure of 5-isoquinolinesulfonic acid bound to the PKA catalytic subunit (PDB 7AXV) demonstrates specific hydrogen-bonding interactions between the isoquinoline nitrogen and the kinase hinge region that are geometry-dependent on the 5-sulfonic acid substitution pattern [2]. (3) The compound's distinctive physicochemical profile—pKa -0.98 (predicted), LogP 0.85, and high water solubility—differs markedly from regioisomers and alternative sulfonic acids, directly impacting reaction kinetics, purification efficiency, and final product yield in multi-step syntheses . Substitution with a non-5-substituted regioisomer would generate a structurally distinct sulfonyl chloride intermediate, altering downstream reaction outcomes and precluding the synthesis of clinically validated compounds such as Fasudil [3].

Attribute
5-Isoquinolinesulfonic Acid
Potential Substitute
Regioisomer
5-sulfonic acid
4-,6-,8-sulfonic acid regioisomers
Synthetic outcome
Active Fasudil & H-series
Inactive regioisomers; may fail synthesis
Binding geometry
Hinge H-bond via isoquinoline N (PDB 7AXV)
Altered geometry; loss of kinase engagement
Physicochemical profile
LogP 0.85; strongly acidic; aqueous soluble
Different LogP, pKa; reaction kinetics may shift

5-Isoquinolinesulfonic Acid: Comparative Evidence


PKA Co-Crystal Structure: Hinge Binding Confirmed

The crystal structure of 5-isoquinolinesulfonic acid co-crystallized with the cAMP-dependent protein kinase A (PKA) catalytic subunit and PKI (5-24) (PDB 7AXV, resolution 1.95 Å) provides direct atomic evidence of specific binding interactions. In contrast to structurally related but unbound analogs (e.g., isoquinoline, 5-aminoquinoline, benzenesulfonic acid derivatives for which no such high-resolution PKA-bound structure is publicly available), 5-isoquinolinesulfonic acid demonstrates unequivocal occupancy of the ATP-binding cleft with the isoquinoline nitrogen forming a conserved hydrogen bond to the hinge region backbone amide of Val123. The sulfonic acid group projects toward the solvent-exposed region, positioning it favorably for subsequent chemical derivatization. This structural validation distinguishes 5-isoquinolinesulfonic acid from alternative heterocyclic sulfonic acids that lack empirical binding-mode confirmation [1].

Hinge binding confirmed
Head-to-head
PDB 7AXV, 1.95 Å; ATP-pocket occupancy; H-bond to Val123
Reduces design uncertainty vs. analogs lacking structural validation
Only isoquinoline/quinoline sulfonic acid with solved PKA-bound structure
Structural Biology Kinase Inhibitor Design Fragment-Based Drug Discovery

Fasudil Synthesis Requires 5-Substitution

5-Isoquinolinesulfonic acid is uniquely positioned as the mandatory starting material for synthesizing the clinically approved Rho-kinase inhibitor Fasudil (HA-1077, 1-(5-isoquinolinesulfonyl)homopiperazine). The patented synthetic route requires conversion of the 5-sulfonic acid group to 5-isoquinolinesulfonyl chloride hydrochloride, followed by direct coupling with homopiperazine to yield the active pharmaceutical ingredient [1]. Attempted substitution with 4-isoquinolinesulfonic acid or 6-isoquinolinesulfonic acid regioisomers yields sulfonyl chloride intermediates that, when coupled with homopiperazine, produce regioisomeric compounds lacking Rho-kinase inhibitory activity and vasodilatory efficacy. Furthermore, the 5-substitution pattern is essential for the compound's role as an intermediate in Repaglinide synthesis and as the core fragment for generating H-series kinase research tools (H-7, H-8, H-9, H-89, HA-100, HA-156). The industrial production patent (JP2003286264A) specifically addresses the challenge of regioselective 5-sulfonation to avoid contaminating regioisomeric byproducts that complicate purification and reduce yield [2].

Fasudil synthesis requirement
Head-to-head
5-substitution → active Fasudil (ROCK2 IC50 0.158 µM); regioisomers inactive
Ensures synthetic success; regioisomers waste materials
Patented route requires 5-sulfonyl chloride intermediate
Process Chemistry Pharmaceutical Intermediates Regioselective Synthesis

Physicochemical Properties: LogP, pKa, Solubility

5-Isoquinolinesulfonic acid possesses a characteristic physicochemical profile that differentiates it from both regioisomeric isoquinoline sulfonic acids and alternative heterocyclic sulfonic acid building blocks. The compound exhibits a low partition coefficient (LogP = 0.85), indicating balanced hydrophilicity/hydrophobicity favorable for aqueous reaction conditions, while the predicted pKa of -0.98 (acidic group) facilitates efficient sulfonyl chloride activation under mild conditions . In contrast, 8-quinolinesulfonic acid (LogP ≈ 0.2, pKa ≈ 4.0) and benzenesulfonic acid (LogP = -0.27, pKa = -2.8) display substantially different hydrophobicity and acidity profiles, directly impacting reaction kinetics, phase-transfer efficiency, and crystallization behavior. The compound's ESOL-predicted water solubility of 1.53 mg/mL (LogS = -2.14, 0.00732 mol/L) places it in a moderate solubility class that enables homogeneous aqueous-phase reactions without the precipitation issues encountered with more hydrophobic analogs such as 1-chloro-5-isoquinolinesulfonic acid . These physicochemical distinctions translate to measurable differences in reaction yields, impurity profiles, and purification throughput during scale-up synthesis [1].

Physicochemical profile
Class-level
LogP 0.85; pKa −0.98 (predicted); aq. solubility 1.53 mg/mL
Supports predictable reaction optimization
Calculated/predicted data; experimental confirmation advised
Physicochemical Properties Reaction Optimization Purification

H-Series Kinase Selectivity Profiles

While 5-isoquinolinesulfonic acid itself serves primarily as a synthetic intermediate, its derived amides—the H-series isoquinolinesulfonamides—exhibit a well-characterized and tunable kinase selectivity profile that distinguishes this scaffold from alternative ATP-competitive inhibitor cores. The H-series includes H-89 (PKA-selective, Ki = 48 nM, 10-fold selective over PKG, >500-fold selective over PKC), H-8 (PKA/PKG-preferring, Ki = 1.2/0.48 μM, 12.5-31-fold selective over PKC), H-7 (broad-spectrum PKA/PKC/PKG inhibitor, IC50 = 3.0/6.0/5.8 μM), and HA-100 (broad-spectrum, IC50 = 8/12/4 μM for PKA/PKC/PKG). In contrast, the structurally distinct bisindolylmaleimide scaffold (e.g., GF109203X, PKC IC50 = 20 nM) and staurosporine analogs exhibit entirely different selectivity fingerprints [1]. Notably, 5-isoquinolinesulfonic acid-derived HA-156 (1-(8-chloro-5-isoquinolinesulfonyl)piperazine) displays enhanced MLC-kinase inhibition (Ki = 7.3 μM) compared to its dechlorinated analog HA-100 (MLC-kinase Ki = 61 μM, 8.4-fold weaker), demonstrating that the 5-isoquinolinesulfonic acid core enables modular tuning of selectivity through substitution at the 8-position [2]. This tunability is not achievable with alternative heterocyclic sulfonic acid scaffolds (e.g., benzenesulfonamide-based inhibitors) that lack the isoquinoline ring's hinge-binding geometry.

H-89 selectivity window
Class-level
PKA Ki 48 nM; >500‑fold selective over PKC
Tunable selectivity; not achievable with alternative scaffolds
H-series derived from 5-isoquinolinesulfonic acid scaffold
Kinase Selectivity PKA Inhibition Chemical Biology Tools

Bisubstrate Conjugates Outperform Adenosine Conjugates

Direct conjugation of 5-isoquinolinesulfonic acid (Hidaka's H9 fragment) to L-peptide sequences yields bisubstrate-analog inhibitors with significantly enhanced potency compared to adenosine-containing conjugates. In a head-to-head comparison, the biligand inhibitor containing 5-isoquinolinesulfonamide connected to an L-peptide demonstrated 65-fold higher potency than the corresponding adenosine-containing conjugate [1]. Both types of conjugates comprising D-peptides exhibited similar low nanomolar activity, indicating that the 5-isoquinolinesulfonic acid moiety contributes to high-affinity binding when paired with L-peptides. When tested against a panel of 52 kinases at 1 μM concentration, the most active adenosine- and H9-peptide conjugates both exhibited >95% inhibition of several basophilic AGC kinases, including ROCK II and PKB/Akt, validating the scaffold's broad utility for targeting this kinase subfamily [2]. This performance differential establishes 5-isoquinolinesulfonic acid as a privileged fragment for constructing potent bisubstrate inhibitors compared to alternative nucleoside-based or heterocyclic conjugates.

65-fold higher potency
Head-to-head
5-Isoquinolinesulfonamide-peptide conjugate 65× more potent than adenosine conjugate
Privileged fragment for bisubstrate inhibitor design
L-peptide conjugates; PKA in vitro assay
Bisubstrate Inhibitors Peptide Conjugates AGC Kinase Inhibition

Industrial-Scale Production with Regioisomeric Purity

5-Isoquinolinesulfonic acid is produced via a patented single-stage process (JP2003286264A) that achieves high yield and high purity by directly adding isoquinoline to fuming sulfuric acid (5-30% concentration) at -10 to +100°C for 0.5-10 hours, using a 3-15× mass excess of acid [1]. This method specifically avoids the generation of solid byproducts during the reaction, enabling continuous processing and simplified purification. In contrast, alternative regioisomers (e.g., 4- or 6-sulfonic acid) are not commercially viable via this route due to differing regioselectivity patterns, and their syntheses often require multi-step protection/deprotection sequences or low-yielding sulfonation conditions. The patent literature further describes the conversion of 5-isoquinolinesulfonic acid to substituted isoquinolinesulfonyl compounds (US4678783A) for vasodilator and antihypertensive applications, establishing a robust intellectual property foundation that ensures commercial availability and quality consistency [2]. This manufacturing capability differentiates 5-isoquinolinesulfonic acid from less accessible isoquinoline sulfonic acid regioisomers that lack dedicated industrial production methods.

Industrial manufacturing
Class-level
Patented process JP2003286264A; high-purity; avoids solidification
Reliable supply chain vs. alternative regioisomers
5-isomer only; regioisomers lack dedicated industrial process
Process Chemistry Scale-Up Synthesis Patent Protection

5-Isoquinolinesulfonic Acid: Application Scenarios


Fragment-Based Kinase Inhibitor Design

Medicinal chemistry teams pursuing fragment-based drug discovery (FBDD) for AGC family kinases should prioritize 5-isoquinolinesulfonic acid over alternative heterocyclic sulfonic acid fragments. The compound is the only isoquinoline/quinoline sulfonic acid regioisomer with a solved, high-resolution co-crystal structure bound to the PKA catalytic subunit (PDB 7AXV, 1.95 Å), providing direct atomic-level guidance for structure-based optimization [1]. This structural data eliminates the need for empirical fragment soaking and X-ray screening, accelerating hit-to-lead timelines. The defined hinge-binding mode—with the isoquinoline nitrogen hydrogen-bonded to Val123—establishes a validated starting point for growing the fragment toward improved potency and selectivity. Alternative sulfonic acid fragments (e.g., benzenesulfonic acid derivatives, 8-quinolinesulfonic acid) lack comparable public-domain structural data, increasing design uncertainty and resource expenditure.

Fasudil Hydrochloride API Synthesis

Process chemistry groups manufacturing Fasudil hydrochloride (HA-1077) for preclinical toxicology, clinical trials, or commercial supply must source 5-isoquinolinesulfonic acid as the mandatory starting material. The synthetic route requires conversion to 5-isoquinolinesulfonyl chloride hydrochloride followed by homopiperazine coupling to yield the correct 1-(5-isoquinolinesulfonyl)homopiperazine regioisomer with Rho-kinase inhibitory activity (ROCK2 IC50 = 0.158 μM) [1]. Substitution with 4- or 6-isoquinolinesulfonic acid yields inactive regioisomers that fail quality control release specifications and lack therapeutic efficacy. The industrial-scale patent JP2003286264A validates the compound's suitability for cost-effective, high-purity manufacturing . Procurement specifications should require HPLC purity ≥98% and absence of regioisomeric impurities detectable by NMR.

Bisubstrate Inhibitor & Peptide Conjugate Synthesis

Investigators developing bisubstrate-analog inhibitors targeting basophilic protein kinases (PKA, PKB/Akt, ROCK II) should utilize 5-isoquinolinesulfonic acid as the ATP-competitive anchor fragment when designing peptide conjugates. Direct head-to-head data demonstrate that 5-isoquinolinesulfonamide-L-peptide conjugates exhibit 65-fold higher inhibitory potency compared to adenosine-L-peptide conjugates [1]. This quantifiable performance advantage translates to more potent chemical probes requiring lower dosing concentrations in cellular assays. Both L- and D-peptide conjugates derived from 5-isoquinolinesulfonic acid display nanomolar potency against AGC kinases, with >95% inhibition of ROCK II and PKB/Akt at 1 μM, validating the scaffold's broad utility for this kinase subfamily . Researchers should procure high-purity 5-isoquinolinesulfonic acid for carbodiimide-mediated coupling to amine-terminated peptides.

H-Series Kinase Tool Compound Synthesis

Chemical biology laboratories requiring in-house synthesis of H-series isoquinolinesulfonamide kinase inhibitors should select 5-isoquinolinesulfonic acid as the common precursor. This single building block enables access to a panel of well-characterized probes spanning broad-spectrum inhibition (H-7: PKA/PKC/PKG IC50 ≈ 3-6 μM), PKA/PKG preference (H-8: Ki = 1.2/0.48 μM), PKA selectivity (H-89: Ki = 48 nM, >500-fold selective over PKC), and MLC-kinase targeting (HA-156: Ki = 7.3 μM) [1]. The modular nature of sulfonyl chloride activation and subsequent coupling to various amines (piperazine, homopiperazine, ethylenediamine derivatives) enables rapid SAR exploration. The documented comparative selectivity data across the H-series allows researchers to select the appropriate derivative based on specific kinase profiling requirements, reducing the need for de novo selectivity screening.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Structure-validated hinge-binding scaffold
Co-crystal binding mode (PDB 7AXV) confirms ATP-pocket occupancy
Fasudil API synthesis
5-Regioisomer identity
Synthetic conversion to active Fasudil; regioisomeric purity by NMR
Bisubstrate inhibitor synthesis
ATP-competitive anchor fragment
Coupling efficiency and 65× potency advantage over adenosine conjugates
H-series tool compound synthesis
Modular scaffold for SAR exploration
Kinase selectivity profiles across H-series derivatives (H-7 to HA-156)

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